3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride
Description
3-(2-Methylsulfonylethyl)cyclobutan-1-amine hydrochloride is a cyclobutane derivative featuring a methylsulfonylethyl substituent. The sulfonyl group (SO₂) in its structure imparts significant polarity and metabolic stability, making it a valuable scaffold in medicinal chemistry for drug discovery, particularly in kinase inhibitors or protease-targeted therapies.
Properties
IUPAC Name |
3-(2-methylsulfonylethyl)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)3-2-6-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZAYPRXKKKSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1CC(C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride typically involves the reaction of cyclobutanone with methylsulfonyl chloride in the presence of a base to form the intermediate 3-(2-Methylsulfonylethyl)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired amine compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylsulfonylethyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The table below highlights key structural differences and molecular properties of similar cyclobutane-based compounds:
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Polarity and Solubility: Sulfonyl groups increase hydrophilicity, likely making the target compound more water-soluble than analogs with non-polar substituents like tert-butoxy or isopropyloxy .
- Metabolic Stability : Sulfones resist oxidative metabolism better than ethers or esters, which are prone to hydrolysis or cytochrome P450-mediated degradation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(2-Methylsulfonylethyl)cyclobutan-1-amine hydrochloride?
- Methodology : Synthesis typically involves multi-step reactions, including cyclobutane ring formation, sulfonylation, and amine salt formation. Key steps include:
- Cyclobutane precursor preparation : Use [2+2] photocycloaddition or ring-closing metathesis to generate the cyclobutane backbone .
- Sulfonylation : React the cyclobutane intermediate with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the methylsulfonylethyl group.
- Amine salt formation : Treat the free amine with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the cyclobutane ring, methylsulfonylethyl substituent, and amine proton environment. For example, cyclobutane protons typically resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfonyl and cyclobutane groups .
- X-ray Crystallography : Resolves stereochemistry and salt formation (HCl coordination) if single crystals are obtainable .
- HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the methylsulfonylethyl substituent influence the compound’s physicochemical properties and reactivity?
- Solubility : The sulfonyl group enhances water solubility via polar interactions, while the cyclobutane ring contributes to lipophilicity. Balance these properties using logP calculations (e.g., predicted logP = 1.2 via PubChem) .
- Reactivity : The sulfonyl group stabilizes adjacent negative charges, enabling nucleophilic substitution at the ethyl chain. For example, it can undergo displacement reactions with thiols or amines under basic conditions .
- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C, making it suitable for high-temperature reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Assay variability : Standardize cell-based assays (e.g., IC50 measurements) using consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity .
- Structural analogs : Compare activity with analogs (e.g., 3-(trifluoromethyl)cyclobutan-1-amine HCl ). If the methylsulfonylethyl derivative shows reduced potency, investigate steric hindrance or electronic effects via computational docking .
- Metabolic stability : Use liver microsome assays to assess whether discrepancies arise from rapid in vivo degradation .
Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS-targeted applications?
- Key modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
